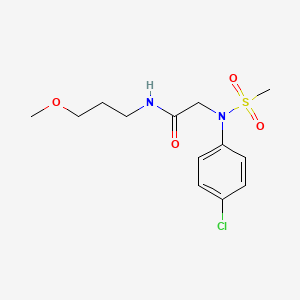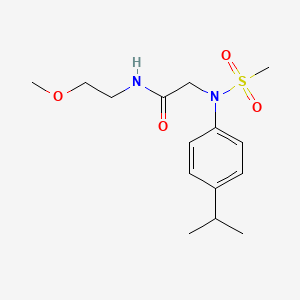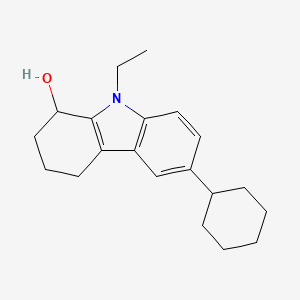
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as JBIR-22, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2005 by researchers at the University of Tokyo, Japan. Since then, it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it has been suggested that it acts as a modulator of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In animal models, this compound has been shown to inhibit tumor growth and improve cognitive function in neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its high yield and purity. The synthesis method for this compound has been optimized and modified to improve the yield and purity of the compound. Additionally, this compound has been shown to have a number of potential therapeutic applications, making it a valuable compound for studying various diseases and conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and to use in certain experimental protocols. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
合成法
The synthesis of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 2-furaldehyde and 1,6-diaminohexane in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield this compound in high yield and purity. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of this compound.
科学的研究の応用
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In animal models, this compound has been shown to inhibit tumor growth and improve cognitive function in neurodegenerative diseases.
特性
IUPAC Name |
2-(furan-2-yl)-1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-12-8-4-1-2-5-9(8)13(15)11(12)10-6-3-7-16-10/h3,6-9,11,14-15H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPNFZIQMQNKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
